molecular formula C10H10BrCl B1290904 2-Bromo-4-(3-chlorophenyl)-1-butene CAS No. 731772-07-9

2-Bromo-4-(3-chlorophenyl)-1-butene

Cat. No.: B1290904
CAS No.: 731772-07-9
M. Wt: 245.54 g/mol
InChI Key: VHHKXDWOJGCCFA-UHFFFAOYSA-N
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Description

2-Bromo-4-(3-chlorophenyl)-1-butene is a useful research compound. Its molecular formula is C10H10BrCl and its molecular weight is 245.54 g/mol. The purity is usually 95%.
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Scientific Research Applications

Radical Formation and Rearrangement Studies

Studies have investigated the reactions of similar brominated compounds on oxygen-covered surfaces to explore the lifetimes of radical intermediates crucial in heterogeneous oxidation catalysis. For instance, the reactions of bromomethylcyclopropane on oxygen-covered Mo(110) did not undergo expected rearrangements after C–Br bond dissociation. Instead, displacement of bromine by oxygen led to the formation of methylcyclopropoxide, identified using infrared spectroscopy. This finding suggests a unique pathway for radical formation and stabilization on metal surfaces (Levinson et al., 2001).

Hydrovinylation Reactions

Hydrovinylation, a key reaction in organic synthesis involving the addition of ethylene to vinylarenes, has been explored using compounds like 4-bromostyrene. This reaction, under specific conditions, can yield products such as 3-(4-bromophenyl)-1-butene with high yield and selectivity. Such research demonstrates the utility of brominated compounds in catalytic processes for the synthesis of complex organic molecules (RajanBabu et al., 2003).

Synthesis and Structural Analysis

Research focusing on the synthesis and crystal structures of related compounds, like (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione, provides insights into the geometric and electronic structures of such molecules. These studies contribute to a deeper understanding of the molecular properties that influence reactivity and stability, which is critical for designing new materials and pharmaceuticals (Lastovickova et al., 2018).

Photogeneration and Reactivity of Aryl Cations

Investigations into the photogeneration and reactivity of aryl cations from aromatic halides, including compounds like 4-chlorophenol, have shed light on heterolytic pathways leading to the formation of arylated products. This research is fundamental for understanding the mechanisms of photochemical reactions in organic synthesis, providing a basis for developing novel photo-induced synthetic strategies (Protti et al., 2004).

Large-Scale Synthesis

Efficient and large-scale synthesis methods for producing compounds like 1-(4-chlorophenyl)-3,3-dimethyl-2-butanone from bromo-chlorobenzene highlight the industrial application of bromo-chlorophenyl compounds. These methods demonstrate the potential for high-yield, selective production of chemically complex molecules, important for pharmaceutical manufacturing and material science (Prashad et al., 2003).

Properties

IUPAC Name

1-(3-bromobut-3-enyl)-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrCl/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHKXDWOJGCCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC(=CC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641112
Record name 1-(3-Bromobut-3-en-1-yl)-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-07-9
Record name 1-(3-Bromobut-3-en-1-yl)-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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